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Compound of Interest

Compound Name: Flufenacet

Cat. No.: B033160

An in-depth technical guide for researchers, scientists, and drug development professionals on
the core aspects of the herbicide Flufenacet.

Introduction

Flufenacet, an oxyacetamide herbicide, was developed and introduced by Bayer AG in 1988.
[1] Itis a selective, pre-emergence herbicide effective against a broad spectrum of annual
grasses and some broadleaf weeds in various crops, including corn, soybeans, wheat, and
barley.[2][3] Flufenacet's mode of action involves the inhibition of very-long-chain fatty acid
(VLCFA) synthesis, a critical process for cell division and growth in susceptible plants.[4][5][6]
This guide provides a detailed overview of the discovery, synthesis, and mechanism of action
of Flufenacet, tailored for a technical audience.

Physicochemical Properties

Flufenacet is a white to tan solid with a mercaptan-like odor.[7] Its key physicochemical
properties are summarized in the table below.
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Property Value Reference

N-(4-fluorophenyl)-N-(propan-
2-y)-2-{[5-

IUPAC Name )_/) i [4][8]
(trifluoromethyl)-1,3,4-

thiadiazol-2-ylloxy}acetamide

CAS Number 142459-58-3 [4]
Molecular Formula C1aH13F4N302S [4]
Molar Mass 363.33 g/mol [41[7]
Melting Point 76-79 °C [7]
Vapor Pressure 9 x 1072 mPa (20 °C)

56 mg/L (pH 4, 7), 54 mg/L (pH

Solubility in Water
9) at 25 °C

LogP (Kow) 3.2 (24 °C)

Synthesis of Flufenacet

The synthesis of Flufenacet is a multi-step process involving the preparation of two key
intermediates, which are then condensed to form the final product.[3][9] The primary synthetic
routes are outlined below.

Synthesis of Intermediate 1: 2-(Methylsulfonyl)-5-
(trifluoromethyl)-1,3,4-thiadiazole

This intermediate can be prepared through the oxidation of 2-(methylthio)-5-
(trifluoromethyl)-1,3,4-thiadiazole.[2][9]

Experimental Protocol:

o Step 1: Synthesis of 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole. This precursor can
be synthesized from trifluoroacetic acid and methyl hydrazinecarbodithioate.[9]
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e Step 2: Oxidation to 2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole. 2-(methylthio)-5-
(trifluoromethyl)-1,3,4-thiadiazole is dissolved in an aprotic aromatic solvent, such as
toluene.[2] The solution is then treated with an oxidizing agent, like hydrogen peroxide, in the
presence of an activated molybdenum or tungsten catalyst.[2][9] The catalyst can be formed
in situ by acidifying an alkali metal molybdate or tungstate salt with an acid like sulfuric acid.
[2] The reaction mixture is stirred until the oxidation is complete. The product is then isolated
and purified. A yield of 81.5% for this intermediate has been reported.[9]

Synthesis of Intermediate 2: N-(4-Fluorophenyl)-2-
hydroxy-N-isopropylacetamide

This intermediate is typically synthesized from 1-fluoro-4-nitrobenzene in a four-step procedure.
[9] Another route starts from p-fluoroaniline.[10]

Experimental Protocol (from p-fluoroaniline):

Step 1: N-isopropylation of p-fluoroaniline. p-fluoroaniline is reacted with 2-chloropropane to
yield N-isopropyl-p-fluoroaniline.[10]

o Step 2: Acylation. The resulting N-isopropyl-p-fluoroaniline is then reacted with chloroacetyl
chloride.[10]

o Step 3: Acetoxylation. The product from the previous step is reacted with sodium acetate.[10]

o Step 4: Hydrolysis. The acetate group is hydrolyzed to a hydroxyl group to yield N-(4-
fluorophenyl)-2-hydroxy-N-isopropylacetamide.[10]

Final Condensation to Flufenacet
The final step involves the reaction of the two intermediates in the presence of a base.[4][9]

Experimental Protocol:

o Equivalent amounts of 2-methylsulfonyl-5-trifluoromethyl-1,3,4-thiadiazole and N-(4-
fluorophenyl)-2-hydroxy-N-isopropylacetamide are reacted in the presence of sodium
hydroxide in acetone.[4] The reaction mixture is stirred until completion. The final product,
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Flufenacet, is then isolated and purified. A yield of 94.2% for this final condensation step has
been reported.[9]

Mode of Action and Biological Activity

Flufenacet's herbicidal activity stems from its ability to inhibit the synthesis of very-long-chain
fatty acids (VLCFAS).[4][5][11] VLCFAs are crucial for various cellular processes in plants,
including cell division, the formation of cuticular waxes, and membrane integrity.[5][6]

Inhibition of VLCFA Elongases

The primary target of Flufenacet is the elongase enzyme complex responsible for the
extension of fatty acid chains.[5] Specifically, it inhibits the condensing enzymes (keto-acyl-
CoA-synthases or KCS) within this complex.[12] This inhibition disrupts the production of fatty
acids with chain lengths of C18 and longer.

Quantitative Data on Enzyme Inhibition

Studies have quantified the inhibitory effect of Flufenacet on specific VLCFA elongases. The
pl50 values, representing the negative logarithm of the inhibitor concentration required for 50%
inhibition, provide a measure of its potency.

Enzyme Herbicide p150 Value [-log(M)]
FAE1 Flufenacet 7

At5g43760 Flufenacet

FAE1 Allidochlor 6.5

At5g43760 Allidochlor 6.5

FAE1 Cafenstrole 7

At5g43760 Cafenstrole 7

Data from reference[13]
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Experimental Protocol: VLCFA Elongase Inhibition
Assay

A common method to assess the inhibition of VLCFA elongases involves expressing the target
enzyme in a heterologous system, such as yeast, and then measuring the fatty acid profile in
the presence and absence of the inhibitor.

o Step 1: Yeast Transformation. The gene encoding the plant VLCFA elongase (e.g., FAE1l
from Arabidopsis thaliana) is cloned into a yeast expression vector and transformed into a
suitable yeast strain.

e Step 2: Yeast Culture and Herbicide Treatment. The transformed yeast cells are cultured in a
suitable medium. The herbicide (e.g., Flufenacet) is added to the culture at various
concentrations. A control culture without the herbicide is also maintained.

o Step 3: Fatty Acid Extraction and Analysis. After a period of incubation, the yeast cells are
harvested, and the fatty acids are extracted and methylated to form fatty acid methyl esters
(FAMES).

o Step 4: Gas Chromatography (GC) Analysis. The FAMEs are then analyzed by gas
chromatography to determine the fatty acid profile. The inhibition of the elongase is
quantified by measuring the reduction in the levels of specific VLCFAs (e.g., C22:0, C24.0)
relative to shorter-chain fatty acids.

o Step 5: Data Analysis. Dose-response curves are generated by plotting the percentage of
inhibition against the herbicide concentration. From these curves, the pl50 value can be
determined.[13]

Visualizations
Synthetic Pathway of Flufenacet
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Caption: Synthetic pathway of Flufenacet from starting materials to the final product.

Mode of Action: Inhibition of VLCFA Synthesis
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Caption: Flufenacet inhibits the VLCFA elongase complex, disrupting essential cellular
functions.

Detoxification Pathway of Flufenacet in Plants
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Caption: The metabolic detoxification pathway of Flufenacet in plants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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